

Trinitromethane: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Trinitromethane*

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Abstract

Trinitromethane, also known as nitroform, is a highly acidic and energetic compound with the chemical formula $\text{HC}(\text{NO}_2)_3$. Since the initial preparation of its ammonium salt in 1857, it has been a subject of significant interest in the field of energetic materials and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and various synthetic routes to **trinitromethane**, catering to researchers, scientists, and professionals in drug development. The document details historical and modern synthetic methodologies, presents a consolidated summary of its physicochemical properties, and provides explicit experimental protocols. Visualizations of key synthesis pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The journey of **trinitromethane** began in 1857 when the Russian chemist Leon Nikolaevich Shishkov first obtained its ammonium salt.^[1] However, the isolation of the free compound in a pure form came later. A significant milestone in its production was the discovery in 1900 of a method to synthesize nitroform from the reaction of acetylene with anhydrous nitric acid.^[1] This process became the cornerstone of industrial **trinitromethane** production throughout the 20th century.^[1] During World War II, Germany explored the large-scale manufacture of **trinitromethane** as an intermediate for other explosives.^[2]

Physicochemical Properties

Trinitromethane is a white crystalline solid that is highly acidic, readily forming a yellow anion, $(\text{NO}_2)_3\text{C}^-$.^[1] This strong acidity is a defining characteristic of the molecule. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of a less stable tautomer, the aci-form, which has a significantly higher melting point. The nitro-form is the thermodynamically more stable and commonly isolated form.

Table 1: Physicochemical Properties of **Trinitromethane** (Nitroform)

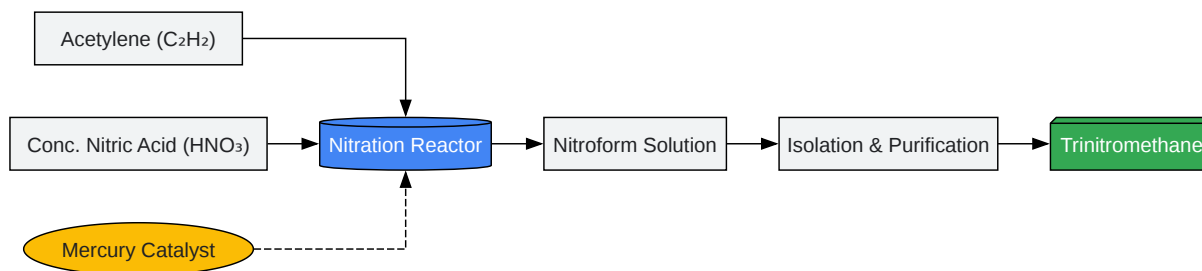
Property	Value	Reference(s)
Molecular Formula	CHN_3O_6	[3]
Molecular Weight	151.04 g/mol	[3]
Appearance	White to pale yellow crystals	[1]
Melting Point (nitro-form)	15 °C	[3][4]
Melting Point (aci-form)	>22 °C	
Boiling Point	Decomposes above 25 °C	[2]
Density	1.469 g/cm ³	[1]
pKa	0.17 ± 0.02 at 20 °C	[1]
Solubility in Water	Soluble	[2]
¹ H NMR (CDCl ₃)	δ 7.19 ppm	[5]
¹³ C NMR (CDCl ₃)	Referenced	[6]

Synthesis of Trinitromethane

Several methods have been developed for the synthesis of **trinitromethane**, ranging from historical industrial processes to modern laboratory-scale preparations.

Industrial Synthesis from Acetylene

The reaction of acetylene with concentrated nitric acid, often using a mercury catalyst, was the primary industrial method for producing **trinitromethane**.^{[7][8]} The process involves the nitration of acetylene to form a solution containing nitroform, which is then isolated.^[8] Recovery and recycling of the nitric acid are crucial for the economics of this process.^[8]

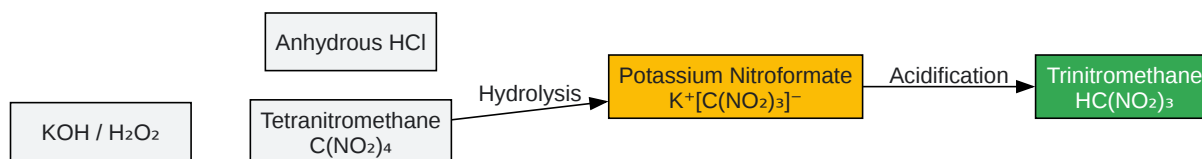


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Diagram 1: Industrial Synthesis of **Trinitromethane** from Acetylene.

Synthesis from Tetranitromethane

A common laboratory synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.^[1] This method proceeds through the formation of the potassium salt of **trinitromethane**, which is then acidified to yield the free compound.



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Diagram 2: Synthesis of **Trinitromethane** from Tetranitromethane.

Synthesis from Isopropyl Alcohol

A more recent and catalyst-free method involves the reaction of isopropyl alcohol with an excess of concentrated nitric acid.^[8] This process offers a safer and more economical alternative to the acetylene-based synthesis.

Novel Synthetic Routes

Researchers have explored alternative starting materials for the synthesis of **trinitromethane**. One such method involves the nitrolysis of cucurbituril with a mixture of fuming nitric acid and acetic anhydride.^[7] Another approach utilizes acetylacetone as the substrate in a reaction with fuming nitric acid.^{[5][9]} These newer methods aim to provide milder reaction conditions and improved safety profiles.

Experimental Protocols

Protocol for Synthesis from Tetranitromethane

This protocol is adapted from established laboratory procedures.^{[2][10]}

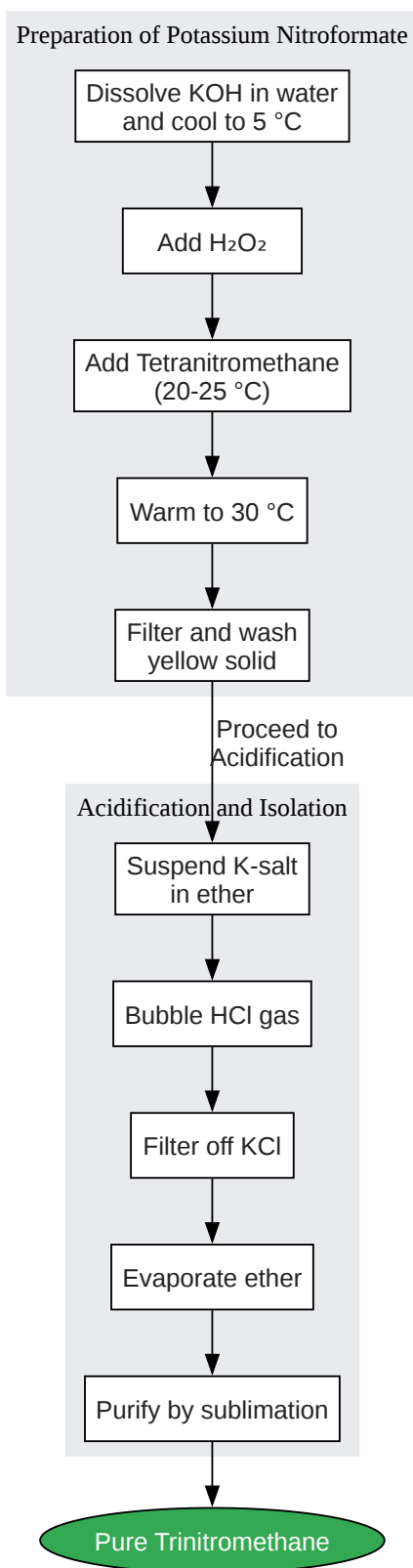
Materials:

- Potassium hydroxide (KOH)
- 30% Hydrogen peroxide (H₂O₂)
- Tetranitromethane (C(NO₂)₄)
- Anhydrous ethyl ether
- Anhydrous hydrogen chloride (HCl) gas
- Anhydrous methyl alcohol
- Water

Procedure:

- Prepare a solution of 168 g of potassium hydroxide in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5 °C in a salt-ice bath.^[2]

- While stirring, add 108 mL of 30% hydrogen peroxide to the solution.[\[2\]](#)
- Slowly add 117 mL of tetranitromethane, maintaining the temperature between 20-25 °C.[\[2\]](#)
- Allow the temperature to rise to 30 °C over 15 minutes. A bright yellow solid of potassium nitroformate should form.[\[2\]](#)
- Filter the yellow solid using a glass filter, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[\[2\]](#)
- Suspend the potassium salt in anhydrous ethyl ether and pass anhydrous hydrogen chloride gas through the suspension until the yellow color disappears.[\[2\]](#)
- Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[\[2\]](#)
- Evaporate the ethyl ether from the filtrate under reduced pressure to obtain crude **trinitromethane** (yield: 85-90%).[\[2\]](#)
- The crude product can be purified by sublimation.[\[2\]](#)[\[10\]](#)



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Diagram 3: Experimental Workflow for **Trinitromethane** Synthesis from Tetranitromethane.

Protocol for Synthesis from Isopropyl Alcohol

This protocol is based on a patented method.[\[8\]](#)

Materials:

- 98% Nitric acid (HNO_3)
- Isopropyl alcohol

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.[\[8\]](#)
- Warm the acid to approximately 60 °C.[\[8\]](#)
- Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, maintaining the temperature at 60 °C with external cooling.[\[8\]](#)
- Heat the solution to about 70 °C and maintain this temperature for 2 hours.[\[8\]](#)
- Cool the solution to ambient temperature. The resulting solution contains **trinitromethane**.
- The **trinitromethane** can be recovered from the reaction mixture.

Safety Considerations

Trinitromethane and its salts are energetic materials and should be handled with extreme caution.[\[1\]](#)[\[2\]](#) It is sensitive to heat and impact, and its synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The synthesis procedures can generate toxic fumes, and therefore, should be carried out in a well-ventilated fume hood.

Conclusion

Trinitromethane remains a compound of significant interest due to its unique chemical properties and applications in energetic materials. This technical guide has provided a detailed

overview of its discovery and various synthetic methodologies, from established industrial processes to modern laboratory techniques. The compiled data on its physicochemical properties and detailed experimental protocols offer a valuable resource for researchers and scientists. The continued exploration of novel and safer synthetic routes will undoubtedly expand the utility of **trinitromethane** in various fields of chemical science.

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